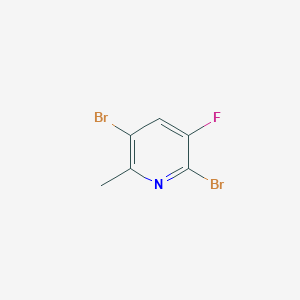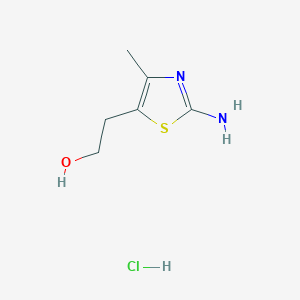
2-(2-Amino-4-methylthiazol-5-yl)ethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of an amino group and a hydroxyl group in its structure makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol typically involves the reaction of 2-amino-4-methylthiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-amino-4-methylthiazole and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Procedure: The 2-amino-4-methylthiazole is dissolved in a suitable solvent, such as ethanol or methanol. Ethylene oxide is then slowly added to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Isolation: The product is isolated by evaporating the solvent under reduced pressure, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
化学反应分析
Types of Reactions
2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetaldehyde.
Reduction: Formation of 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylamine.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
科学研究应用
2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and other interactions with biological molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-amino-4-methylthiazole: Lacks the hydroxyl group present in 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol.
2-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanol: Similar structure but with a different substitution pattern on the thiazole ring.
2-(2-amino-1,3-thiazol-4-yl)ethanol: Lacks the methyl group present in 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol.
Uniqueness
The presence of both an amino group and a hydroxyl group in 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol makes it a unique compound with versatile reactivity and potential for various applications. Its specific substitution pattern on the thiazole ring also contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
54901-53-0 |
|---|---|
分子式 |
C6H11ClN2OS |
分子量 |
194.68 g/mol |
IUPAC 名称 |
2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H10N2OS.ClH/c1-4-5(2-3-9)10-6(7)8-4;/h9H,2-3H2,1H3,(H2,7,8);1H |
InChI 键 |
HMUFDPNCJRQVSO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)N)CCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


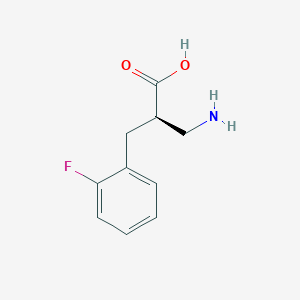
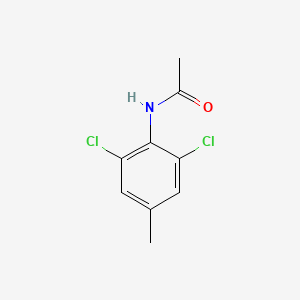
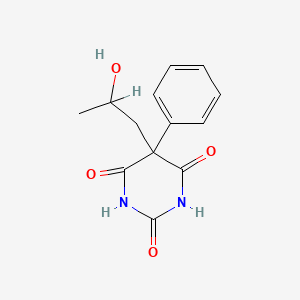
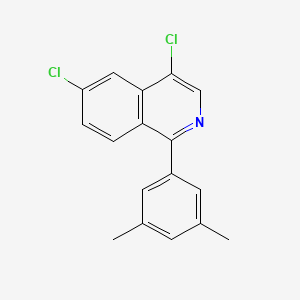
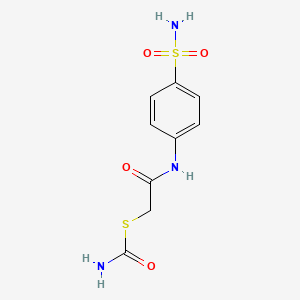
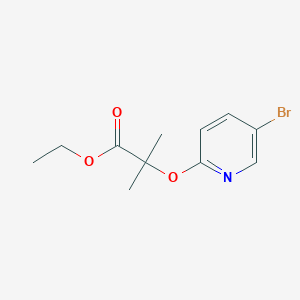
![3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline](/img/structure/B13989998.png)
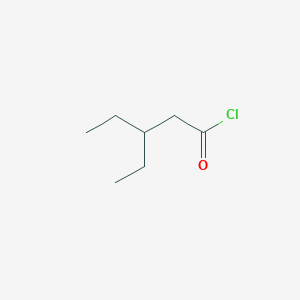
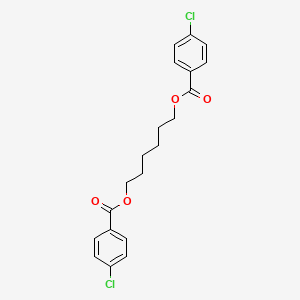
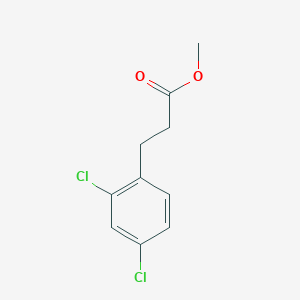
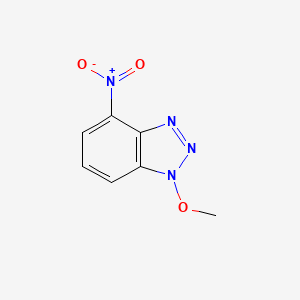

![1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one](/img/structure/B13990054.png)
